molecular formula C28H22N2O4 B11956900 Ethyl 3-((4-phenoxyphenyl)carbamoyl)pyrrolo[2,1-a]isoquinoline-1-carboxylate

Ethyl 3-((4-phenoxyphenyl)carbamoyl)pyrrolo[2,1-a]isoquinoline-1-carboxylate

Cat. No.: B11956900
M. Wt: 450.5 g/mol
InChI Key: IDXLXCYZSUZUDP-UHFFFAOYSA-N
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Description

Ethyl 3-((4-phenoxyphenyl)carbamoyl)pyrrolo[2,1-a]isoquinoline-1-carboxylate is a complex organic compound with the molecular formula C28H22N2O4.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-((4-phenoxyphenyl)carbamoyl)pyrrolo[2,1-a]isoquinoline-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

Ethyl 3-((4-phenoxyphenyl)carbamoyl)pyrrolo[2,1-a]isoquinoline-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 3-((4-phenoxyphenyl)carbamoyl)pyrrolo[2,1-a]isoquinoline-1-carboxylate involves its interaction with specific molecular targets. For example, it may inhibit enzymes like topoisomerase I, which is crucial for DNA replication and cell division . This inhibition can lead to the stabilization of the enzyme-DNA complex, preventing the replication of cancer cells .

Comparison with Similar Compounds

Ethyl 3-((4-phenoxyphenyl)carbamoyl)pyrrolo[2,1-a]isoquinoline-1-carboxylate can be compared with other pyrrolo[2,1-a]isoquinoline derivatives. Similar compounds include:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C28H22N2O4

Molecular Weight

450.5 g/mol

IUPAC Name

ethyl 3-[(4-phenoxyphenyl)carbamoyl]pyrrolo[2,1-a]isoquinoline-1-carboxylate

InChI

InChI=1S/C28H22N2O4/c1-2-33-28(32)24-18-25(30-17-16-19-8-6-7-11-23(19)26(24)30)27(31)29-20-12-14-22(15-13-20)34-21-9-4-3-5-10-21/h3-18H,2H2,1H3,(H,29,31)

InChI Key

IDXLXCYZSUZUDP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C3=CC=CC=C3C=CN2C(=C1)C(=O)NC4=CC=C(C=C4)OC5=CC=CC=C5

Origin of Product

United States

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